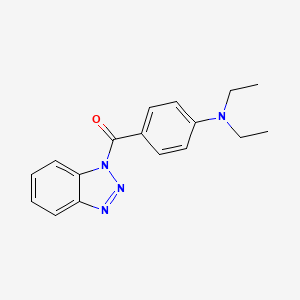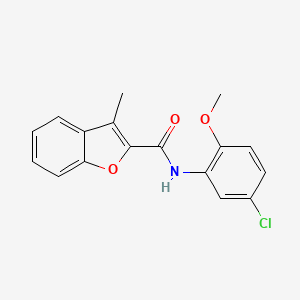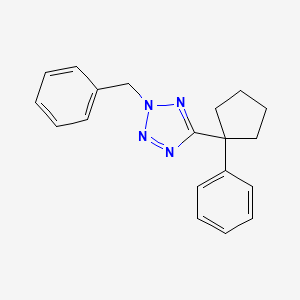![molecular formula C16H18N2O3S B5562639 5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)
5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the chemical class of thiazolones, which are heterocyclic compounds containing a thiazole ring bonded to a ketone moiety. Thiazolones are known for their varied biological activities and have been explored for their therapeutic potentials in various fields.
Synthesis Analysis
The synthesis of similar thiazolone compounds typically involves condensation reactions between thiazole derivatives and various aldehydes or ketones. For example, Yeong et al. (2018) described the synthesis and crystal structure of a related compound using single-crystal X-ray diffraction techniques, highlighting the role of hydrogen bonds in crystal packing (Yeong, Chia, Quah, & Tan, 2018).
Molecular Structure Analysis
The molecular structure of thiazolones, including our compound of interest, often involves intermolecular interactions that significantly influence their crystal packing and stability. These can include hydrogen bonding and π-π stacking interactions, as demonstrated by various structural analyses (Yeong et al., 2018).
Chemical Reactions and Properties
Thiazolone compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present on the thiazole ring and the ketone moiety. Kandeel et al. (2002) explored reactions involving N,N-Disubstituted 5-Arylmethylidene-2-amino-thiazol-4(5H)-ones, providing insight into the chemical behavior of similar compounds (Kandeel, Youssef, El-Bestawy, & Omar, 2002).
科学的研究の応用
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives related to the given compound, demonstrating significant antimicrobial activities. For instance, the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial properties have been explored, indicating that some derivatives possess good to moderate activities against various microorganisms (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Agents
The development of compounds derived from or structurally similar to the given compound for anti-inflammatory and analgesic purposes has been documented. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines synthesized from visnaginone and khellinone showed high COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Anticancer Activities
The compound's derivatives have been evaluated for their anticancer activities. For example, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene and its derivatives have shown pronounced anti-proliferative activity with significant tumor cell selectivity, indicating their potential as novel class of tumor-selective compounds (Thomas et al., 2017).
Synthesis Techniques and Molecular Insights
Research on the synthesis techniques and molecular structure analysis of related compounds has provided insights into their stability and reactivity. Studies involving reactions of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids have contributed to the understanding of their chemical properties and potential applications (Kandeel et al., 2002).
Antimicrobial and Antioxidant Studies
Compounds with the core structure of the given chemical have been synthesized and tested for their antimicrobial and antioxidant activities. Some synthesized compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).
特性
IUPAC Name |
(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(12-3-5-13(20-2)6-4-12)14-15(19)17-16(22-14)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYSMBCNAMDIIY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCOCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)N=C(S1)N2CCOCC2)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6920369 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)



![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
